4-(4-aminophenyl)pyrrolidin-2-one
Overview
Description
4-(4-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O. It is characterized by a pyrrolidinone ring substituted with an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This reaction proceeds through an intramolecular cyclization mechanism.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Aminophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with proteins, influencing their activity. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A simpler analog without the aminophenyl substitution.
N-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of an aminophenyl group.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness: 4-(4-Aminophenyl)pyrrolidin-2-one is unique due to the presence of both the aminophenyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-aminophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGWQQVNONIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-24-7 | |
Record name | 4-(4-aminophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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